molecular formula C7H3F4NO2 B1265542 4-Amino-2,3,5,6-tetrafluorobenzoic acid CAS No. 944-43-4

4-Amino-2,3,5,6-tetrafluorobenzoic acid

Cat. No.: B1265542
CAS No.: 944-43-4
M. Wt: 209.1 g/mol
InChI Key: WTNSXWSOTDBWOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,3,5,6-tetrafluorobenzoic acid with ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction is typically carried out under controlled temperatures and pressures to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-Amino-2,3,5,6-tetrafluorobenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Amino-2,3,5,6-tetrafluorobenzoic acid is unique due to the presence of both amino and multiple fluorine groups, which confer distinct chemical reactivity and biological activity compared to its analogs . This makes it particularly valuable in the synthesis of specialized compounds and materials.

Properties

IUPAC Name

4-amino-2,3,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNSXWSOTDBWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241465
Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
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Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-43-4
Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
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Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
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Record name 944-43-4
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Record name 4-Amino-2,3,5,6-tetrafluorobenzoic acid
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Record name 4-amino-2,3,5,6-tetrafluorobenzoic acid
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Synthesis routes and methods

Procedure details

A mixture of 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid and 400 ml of nitromethane is saturated with anhydrous ammonia at room temperature and then placed in a bomb and heated at 100° for 20 hrs. The resulting solution is evaporated and the residue crystallized from chloroform-hexane to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Amino-2,3,5,6-tetrafluorobenzoic acid (ATFBA) interact with tin-lead perovskites to improve their stability and performance in photodetectors?

A1: ATFBA acts as a multifunctional additive in tin-lead perovskite photodetectors. Its effectiveness stems from the combined action of its different functional groups []:

    Q2: What are the structural characteristics of ATFBA and how are they relevant to its function in perovskite photodetectors?

    A2: While the provided abstract doesn't detail the specific spectroscopic data for ATFBA, it highlights the importance of its molecular structure in its function []:

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